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Compound of Interest

Compound Name: Z-D-Phg-OH

Cat. No.: B554488

For Researchers, Scientists, and Drug Development Professionals

Introduction to Z-D-Phg-OH as a Peptidomimetic
Building Block

Z-D-Phg-OH, or N-benzyloxycarbonyl-D-phenylglycine, is a non-proteinogenic amino acid
derivative that serves as a valuable building block in the design and synthesis of
peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of
natural peptides but offer advantages such as enhanced metabolic stability, improved oral
bioavailability, and increased receptor selectivity.[1] The incorporation of Z-D-Phg-OH into a
peptide sequence can confer unique structural and functional properties. The phenyl group
attached directly to the a-carbon introduces conformational constraints, which can help to
stabilize specific secondary structures like B-turns, often crucial for biological activity.
Furthermore, the D-configuration of the amino acid provides resistance to enzymatic
degradation by proteases, thereby prolonging the in-vivo half-life of the resulting
peptidomimetic.

Key Physicochemical Properties of Z-D-Phg-OH

A comprehensive understanding of the physicochemical properties of Z-D-Phg-OH is essential
for its effective application in synthetic protocols.
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Property Value

CAS Number 17609-52-8

Molecular Formula C16H15NO4

Molecular Weight 285.29 g/mol

Appearance White to off-white powder
Solubility Soluble in many organic solvents

Applications in Drug Discovery

The unique characteristics of Z-D-Phg-OH make it a versatile tool in medicinal chemistry for
the development of novel therapeutics.

e Enzyme Inhibitors: The rigid structure of the phenylglycine moiety can be exploited to design
potent and selective inhibitors of enzymes. By mimicking the transition state of an enzymatic
reaction, peptidomimetics containing Z-D-Phg-OH can block the active site of a target
enzyme.

e Receptor Ligands: The aromatic ring of Z-D-Phg-OH can mimic the side chains of natural
aromatic amino acids such as phenylalanine or tyrosine, enabling the resulting
peptidomimetic to bind to the same biological targets.[1] This is particularly relevant for
targeting G protein-coupled receptors (GPCRS), a large family of receptors involved in a
multitude of physiological processes.

o Anticancer Agents: Peptidomimetics are being increasingly investigated as potential
anticancer therapeutics due to their ability to target specific pathways involved in cancer
progression, such as angiogenesis and cell proliferation. The enhanced stability of
peptidomimetics containing D-amino acids makes them attractive candidates for cancer
therapy.

Experimental Protocols

The following are generalized protocols for the incorporation of Z-D-Phg-OH into
peptidomimetics using both solid-phase and solution-phase synthesis techniques. Researchers
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should optimize these protocols based on the specific sequence and desired properties of the
target peptidomimetic.

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual solid-phase synthesis of a model peptide incorporating Z-D-
Phg-OH using a standard Fmoc/tBu strategy on a Rink Amide resin.

Materials:

e Rink Amide resin

« Z-D-Phg-OH

e Fmoc-protected amino acids

o Coupling reagents (e.g., HBTU, HOBt)

» N,N-Diisopropylethylamine (DIEA)

 Piperidine solution (20% in DMF)

e N,N-Dimethylformamide (DMF)

e Dichloromethane (DCM)

 Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H20 95:2.5:2.5)
e Cold diethyl ether

Procedure:

o Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

e Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with
20% piperidine in DMF.

e Amino Acid Coupling:
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[e]

Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents)
and HOBt (3 equivalents) in DMF.

[e]

Add DIEA (6 equivalents) to the activated amino acid solution.

o

Add the activated amino acid solution to the resin and agitate for 2 hours.

[¢]

Monitor the coupling reaction using a Kaiser test.

e Incorporation of Z-D-Phg-OH: Follow the same procedure as in step 3, using Z-D-Phg-OH
instead of an Fmoc-protected amino acid.

e Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF
and DCM.

o Cleavage and Deprotection: After the final coupling step, treat the resin with a TFA cleavage
cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

o Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and
then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
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Caption: General workflow for the incorporation of Z-D-Phg-OH via SPPS.

Solution-Phase Peptide Synthesis

This protocol outlines a general procedure for the synthesis of a dipeptide in solution using Z-
D-Phg-OH.

Materials:

e Z-D-Phg-OH
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e Amino acid ester hydrochloride (e.g., H-Ala-OMe.HCI)
e Coupling reagent (e.g., EDC, HOBL)

» N,N-Diisopropylethylamine (DIEA)

e Anhydrous N,N-Dimethylformamide (DMF)

o Ethyl acetate (EtOAC)

» Saturated sodium bicarbonate solution

e Brine

Procedure:

Activation of Z-D-Phg-OH: Dissolve Z-D-Phg-OH and HOBt in anhydrous DMF. Add EDC to
the solution and stir for 10 minutes to activate the carboxylic acid.

o Coupling Reaction: In a separate flask, dissolve the amino acid ester hydrochloride in
anhydrous DMF and add DIEA to neutralize the salt. Add the activated Z-D-Phg-OH solution
to the amino acid ester solution and stir at room temperature overnight.

o Work-up: Dilute the reaction mixture with EtOAc and wash sequentially with 0.5 M HCI,
saturated sodium bicarbonate solution, and brine.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by silica gel column chromatography.

Workflow for Solution-Phase Dipeptide Synthesis
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Caption: General workflow for solution-phase dipeptide synthesis.

Data Presentation

While specific quantitative data for peptidomimetics derived from Z-D-Phg-OH is highly
dependent on the target and the overall structure of the molecule, the following tables provide
illustrative data that could be expected during the synthesis and biological evaluation of such

compounds.
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Table 1: lllustrative Synthesis and Purification Data

Parameter Solid-Phase Synthesis Solution-Phase Synthesis
Coupling Efficiency per Step >95% >90%

Crude Peptide Purity (HPLC) 50-80% 60-90%

Final Yield after Purification 15-40% 20-50%

Table 2: lllustrative Biological Activity of Phenylglycine-Containing Peptidomimetics

Target Class Example Assay lllustrative ICso/ECsolKi
Protease Enzyme Inhibition Assay 0.1-10 uMm

GPCR Radioligand Binding Assay 10 - 500 nM

Cancer Cell Line Cell Proliferation Assay (MTT) 1-50puM

Note: The values presented are for illustrative purposes only and will vary significantly based
on the specific peptidomimetic and biological target.

Signaling Pathways

Peptidomimetics derived from Z-D-Phg-OH can be designed to modulate a variety of signaling
pathways. For instance, a peptidomimetic designed to antagonize a G protein-coupled receptor
(GPCR) would block the downstream signaling cascade initiated by the natural ligand.

Hypothetical GPCR Antagonism by a Z-D-Phg-OH Containing Peptidomimetic
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Caption: Peptidomimetic antagonist blocks natural ligand binding to a GPCR.

Conclusion

Z-D-Phg-OH is a highly valuable and versatile building block for the synthesis of
peptidomimetics. Its incorporation can significantly enhance the pharmacological properties of
peptides, leading to the development of novel therapeutic agents with improved stability and
biological activity. The provided protocols and conceptual frameworks offer a starting point for
researchers to explore the potential of Z-D-Phg-OH in their drug discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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